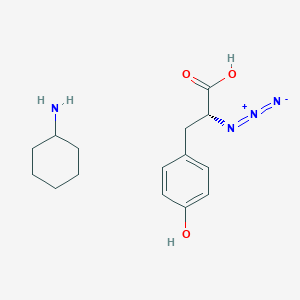
1-Keto-2,3-epoxidechlordane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Keto-2,3-epoxidechlordane” is likely a metabolite of Heptachlor . Heptachlor is a cyclodiene compound used as an insecticide that may undergo several metabolic processes in the environment, leading to various metabolites.
Chemical Reactions Analysis
Ketones and epoxides, which are likely part of “this compound”, undergo a variety of chemical reactions. For example, ketones can undergo keto-enol tautomerism , and epoxides can react with a variety of nucleophiles .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound like “1-Keto-2,3-epoxidechlordane” could include further studies on its synthesis, properties, and potential applications. For example, if it’s a metabolite of a pesticide, research might focus on its environmental impact and ways to mitigate any negative effects .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1-Keto-2,3-epoxidechlordane involves the conversion of chlordane to 1-Keto-2,3-epoxidechlordane through a series of reactions.", "Starting Materials": ["Chlordane", "Potassium permanganate", "Sodium hydroxide", "Acetic acid", "Hydrogen peroxide"], "Reaction": [ "Step 1: Chlordane is treated with potassium permanganate and sodium hydroxide to form 1-chloro-2,3-epoxychlordane.", "Step 2: 1-chloro-2,3-epoxychlordane is then treated with acetic acid and hydrogen peroxide to form 1-Keto-2,3-epoxidechlordane." ] } | |
CAS RN |
40488-31-1 |
Molecular Formula |
C8H7ClO4S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine](/img/structure/B1165791.png)
